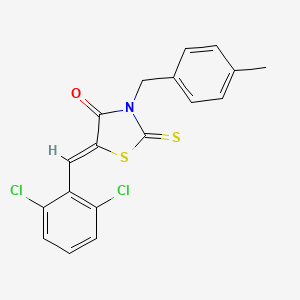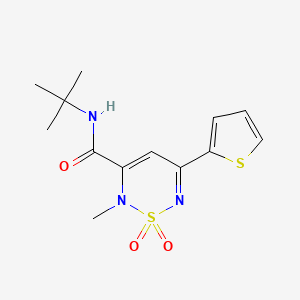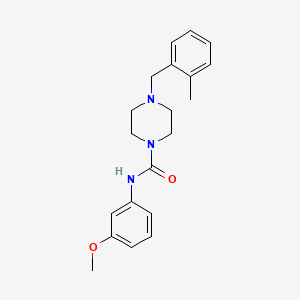![molecular formula C19H23BrN2O3S2 B4619887 N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)
N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C19H23BrN2O3S2 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.03335 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of TXA2 Synthesis and Action
A synthetic sulfonylurea compound, designed by combining the hypoglycemic structure of Glimepiride and anti-TXA2 receptor active structure, demonstrated significant inhibitory effects on thromboxane A2 (TXA2) synthesis and its receptor (TP). The compound showed higher potency than Glimepiride in inhibiting platelet aggregation induced by the TP agonist U-46619 both in vitro and in vivo. It also exhibited vasorelaxant activity on isolated rat aorta, suggesting a potential role in cardiovascular research by modulating TXA2 action and intracellular calcium release in platelets, thus affecting vascular and platelet functions (Lu et al., 2012).
Hypoglycemic Effects and Mechanisms
The same compound, when administered orally, demonstrated a marked reduction in blood glucose levels in both normal and type 2 diabetic rats, improving glucose tolerance. It increased plasma insulin concentrations and insulin release from isolated pancreatic islets, suggesting its utility in diabetes research for its hypoglycemic effects and potential to stimulate insulin secretion and hepatic glucose uptake (Wu et al., 2009).
Bromophenol Derivatives Research
Research on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds with potential relevance in the study of natural products and their biological activities. Although some derivatives were found inactive against human cancer cell lines and microorganisms, the exploration of bromophenol structures contributes to the understanding of marine-derived compounds and their chemical diversity (Zhao et al., 2004).
Radical-Scavenging Activity of Bromophenols
Highly brominated mono- and bis-phenols from the marine red alga Symphyocladia latiuscula exhibited significant radical-scavenging activity, comparable to known positive controls. These findings suggest potential applications in antioxidant research, where such compounds could be investigated for their ability to neutralize free radicals and contribute to the prevention of oxidative stress-related diseases (Duan et al., 2007).
Propriétés
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S2/c1-15-5-3-4-6-16(15)14-26-12-11-21-19(23)13-22(27(2,24)25)18-9-7-17(20)8-10-18/h3-10H,11-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOCAXHMMVBOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4619807.png)
![5-(4-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4619808.png)

![N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4619820.png)
![ethyl 5-methyl-4-phenyl-2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4619834.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)


![N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide]](/img/structure/B4619882.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4619895.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)

![2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4619911.png)
